3-Bromo-6-methylimidazo[1,2-A]pyrazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 212.05 g/mol. This compound belongs to the imidazo[1,2-A]pyrazine family, which is recognized for its significant applications in medicinal chemistry and material science. The structure features a fused bicyclic arrangement comprised of an imidazole ring and a pyrazine ring, with a bromine atom located at the 3-position and a methyl group at the 6-position .
The synthesis of 3-Bromo-6-methylimidazo[1,2-A]pyrazine typically involves cyclization reactions that utilize appropriate precursors. A common synthetic route includes the reaction of 2-bromo-3-methylpyrazine with an imidazole derivative in the presence of a suitable base and solvent. This process often requires heating to facilitate cyclization and yield the desired product .
The molecular structure of 3-Bromo-6-methylimidazo[1,2-A]pyrazine can be depicted as follows:
The compound features:
The compound's characteristics include:
3-Bromo-6-methylimidazo[1,2-A]pyrazine is involved in several types of chemical reactions:
The reactions typically involve:
The mechanism of action for 3-Bromo-6-methylimidazo[1,2-A]pyrazine involves its interaction with biological molecules, particularly enzymes and proteins. It participates in radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Research indicates that this compound can influence cellular processes by altering signaling pathways and gene expression related to oxidative stress response and apoptosis .
3-Bromo-6-methylimidazo[1,2-A]pyrazine has diverse applications in:
3-Bromo-6-methylimidazo[1,2-a]pyrazine (CAS RN: 1276056-84-8) is a fused bicyclic heterocycle with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol. Its structure features an imidazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methyl group at the 6-position. Key identifiers include: [1] [3]
Table 1: Chemical Identifiers of 3-Bromo-6-methylimidazo[1,2-a]pyrazine
Property | Value |
---|---|
CAS Registry Number | 1276056-84-8 |
Molecular Formula | C₇H₆BrN₃ |
SMILES | BrC1=CN=C2C=NC(=CN12)C |
InChIKey | ZSUZBYIIQKISEK-UHFFFAOYSA-N |
IUPAC Name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine |
The bromine substituent acts as an electrophilic hotspot, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl group influences electronic distribution and steric accessibility. The fused ring system exhibits planar geometry, enabling π-stacking interactions relevant to material science applications. This compound typically exists as a solid at room temperature with moderate stability under standard conditions. Its moderate lipophilicity (predicted LogP ~1.63) and topological polar surface area (TPSA ~30.19 Ų) suggest favorable membrane permeability for drug discovery. [3] [7]
The chemistry of imidazo[1,2-a]pyrazines emerged prominently in the 1970s, with foundational studies elucidating their reactivity. Early research demonstrated that bromination of the parent imidazo[1,2-a]pyrazine occurs regioselectively at the C3 position using reagents like N-bromosuccinimide (NBS), yielding 3-bromo derivatives. This preference arises from the high electron density at C3, making it susceptible to electrophilic attack. Notably, bromination under harsher conditions (e.g., bromine in acetic acid) could occur at both C3 and C5, highlighting the nuanced reactivity of the core scaffold. [2]
Deuterium exchange studies further revealed insights into the ring's acidity: no exchange occurred in neutral or acidic media, but treatment with sodium deuteroxide in DMSO led to deuteration at C3 and C5. This indicated the potential for deprotonation at these positions under basic conditions, a property exploitable for functionalization. Early synthetic efforts also explored halogen displacement reactions, as seen in the conversion of pentachloro or dibromo derivatives to methoxy-substituted analogs using methoxide, demonstrating the utility of halogens (particularly bromine) as versatile synthetic handles. [2]
In medicinal chemistry, 3-Bromo-6-methylimidazo[1,2-a]pyrazine serves as a critical precursor to compounds targeting infectious diseases. Its scaffold is recognized as a "drug prejudice" structure due to its presence in pharmacologically active molecules. Specifically: [2] [8]
In material science, the fused heteroaromatic system with extended π-conjugation offers potential applications in: [3]
Table 2: Key Physicochemical and Predicted ADMET Properties [3] [7]
Property | Value/Prediction | Significance |
---|---|---|
Molecular Weight | 212.05 g/mol | Favorable for drug-likeness |
Topological PSA | 30.19 Ų | Suggests good cell permeability |
Consensus LogP | ~1.63 | Indicates moderate lipophilicity |
Water Solubility (LogS) | -2.39 to -3.1 (moderate) | Impacts bioavailability |
GI Absorption | High | Suitable for oral administration |
BBB Permeation | Yes (predicted) | Potential CNS activity |
CYP1A2 Inhibition | Yes (predicted) | Flags possible drug-drug interactions |
The bromine atom significantly enhances the compound's utility in diverse synthetic pathways, positioning it as a versatile intermediate for designing novel bioactive molecules and functional materials. [3] [7]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: